![molecular formula C12H14ClN3O2 B1458309 2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride CAS No. 1461704-84-6](/img/structure/B1458309.png)
2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
Descripción general
Descripción
2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride, also known as phenelzine, is a potent monoamine oxidase inhibitor used in the treatment of certain conditions. Its IUPAC name is 2-phenyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione hydrochloride . The compound has a molecular weight of 267.71 g/mol.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride, has been explored in various studies . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The InChI code for 2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is 1S/C12H13N3O2.ClH/c16-11-10-8-13-6-7-14 (10)12 (17)15 (11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 267.71 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Serotonin Receptor Ligands
One of the primary applications of related compounds involves their potential as serotonin receptor ligands. Studies have synthesized new derivatives of quinazolidin-4(3H)-one and 1,2-dihydropyridazine-3,6-dione, including those with 1-aryl-piperazine structures, aiming at evaluating their affinity and selectivity towards serotonin receptors. These compounds have shown significant to moderate affinities for 5-HT(1A) receptors, highlighting their potential for developing new therapeutic agents targeting serotoninergic system dysfunctions, such as depression and anxiety (P. Kowalski et al., 2001; J. Handzlik et al., 2011).
Herbicidal Activity
Another application involves the synthesis of novel herbicidal compounds, where derivatives of piperazine-2,6-diones have been prepared and showed great herbicidal activity. This application demonstrates the compound's utility in agricultural sciences, providing a basis for developing new herbicides (Bin Li et al., 2005).
Antifungal and Antimicrobial Properties
Compounds related to "2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride" have been investigated for their antifungal and antimicrobial properties. For example, a novel potential antifungal compound of the 1,2,4-triazole class has shown poor solubility in buffer solutions and better solubility in alcohols, with significant pharmacologically relevant properties (T. Volkova et al., 2020).
Antidepressant and Anxiolytic Activity
Derivatives have also been designed and synthesized for evaluating their antidepressant and anxiolytic effects. Some compounds have demonstrated potent affinity and selectivity for 5-HT7 receptors, showing significant in vivo antidepressant-like activity. This suggests their potential application in developing treatments for mood disorders (Katarzyna Kucwaj-Brysz et al., 2018).
Synthesis of Bioactive Heteroaryl Compounds
The compound has been involved in the synthesis of bioactive heteroaryl compounds, indicating its versatility in creating a range of bioactive molecules with potential therapeutic applications. These synthesized compounds have been screened for antimicrobial activities against various pathogens, showcasing the compound's role in developing new antimicrobial agents (M. Ibrahim et al., 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-phenyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c16-11-10-8-13-6-7-14(10)12(17)15(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTYHSGQDYWHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)N(C2=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



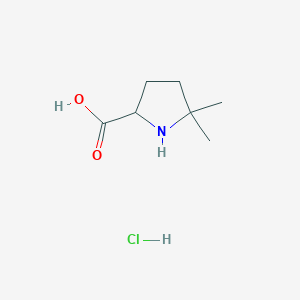
![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)
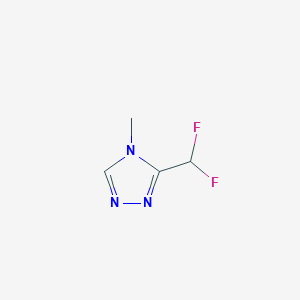
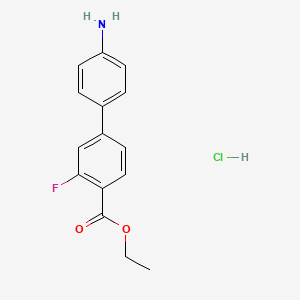


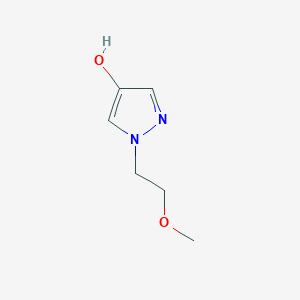
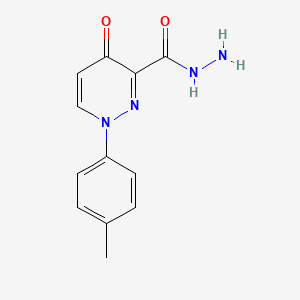
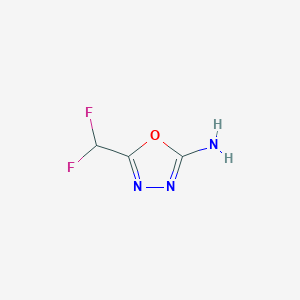
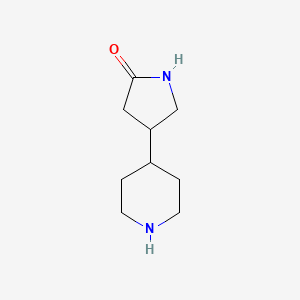
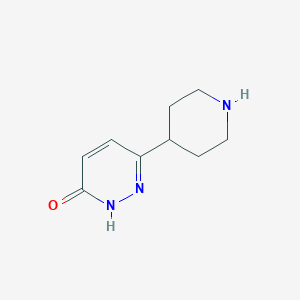
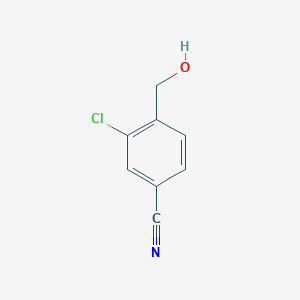
![[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B1458247.png)
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B1458248.png)